molecular formula C7H9F3N2O2 B3031125 (R)-2-Cyanopyrrolidine tfa CAS No. 1523530-11-1

(R)-2-Cyanopyrrolidine tfa

Cat. No.: B3031125
CAS No.: 1523530-11-1
M. Wt: 210.15
InChI Key: QROMHLFLMYDBEQ-NUBCRITNSA-N
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Description

®-2-Cyanopyrrolidine trifluoroacetate is a chemical compound that consists of a pyrrolidine ring with a cyano group attached to the second carbon atom in the ®-configuration, combined with trifluoroacetic acid

Scientific Research Applications

®-2-Cyanopyrrolidine trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

Tfa is a degradation product of various substances, including per- and polyfluoroalkyl substances (pfas), which are known to interact with various biological targets .

Mode of Action

®-2-Cyanopyrrolidine TFA, as a part of the PFAS group, might interact with its targets in a similar wayTfa is known to be involved in the cleavage and deprotection of peptides during fmoc synthesis . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .

Biochemical Pathways

It’s known that the compound plays a role in peptide synthesis, specifically in the cleavage and deprotection steps . This suggests that it may influence protein synthesis and related biochemical pathways.

Pharmacokinetics

The analysis of pharmacokinetic data is concerned with defining the relationship between the dosing regimen and the body’s exposure to the drug as indicated by the concentration time curve to determine a dose .

Result of Action

The result of the action of ®-2-Cyanopyrrolidine TFA is the cleavage and deprotection of peptides during Fmoc synthesis . This process is crucial for peptide synthesis and protein production, suggesting that the compound may have significant effects at the molecular and cellular levels.

Action Environment

The action environment of ®-2-Cyanopyrrolidine TFA can be influenced by various factors. For instance, TFA has been found in surface and groundwater samples from ten EU countries, suggesting that environmental contamination can play a role in its distribution . Furthermore, PFAS pesticides appear to be the main cause of water contamination with TFA in rural areas, followed by refrigerants, sewage treatment, and industrial pollution .

Future Directions

Considering the potentially beneficial effects of TPA (R-TFA) compared with EA (I-TFA), future studies are needed to explore the mechanisms associated with the effects of these TFAs to be able to substitute EA with TPA intake .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Cyanopyrrolidine trifluoroacetate typically involves the reaction of ®-2-Cyanopyrrolidine with trifluoroacetic acid. The process can be carried out under mild conditions, often at room temperature, to form the trifluoroacetate salt. The reaction is straightforward and does not require complex reagents or catalysts.

Industrial Production Methods: In an industrial setting, the production of ®-2-Cyanopyrrolidine trifluoroacetate can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a product that meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions: ®-2-Cyanopyrrolidine trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Comparison with Similar Compounds

    (S)-2-Cyanopyrrolidine trifluoroacetate: The enantiomer of ®-2-Cyanopyrrolidine trifluoroacetate, with similar chemical properties but different biological activities.

    2-Cyanopyrrolidine hydrochloride: A related compound with a different counterion, which may affect its solubility and reactivity.

    2-Cyanopyrrolidine: The parent compound without the trifluoroacetate group, used in various synthetic applications.

Uniqueness: ®-2-Cyanopyrrolidine trifluoroacetate is unique due to its specific stereochemistry and the presence of the trifluoroacetate group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-pyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.C2HF3O2/c6-4-5-2-1-3-7-5;3-2(4,5)1(6)7/h5,7H,1-3H2;(H,6,7)/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROMHLFLMYDBEQ-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-11-1
Record name 2-Pyrrolidinecarbonitrile, (2R)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2-Cyanopyrrolidine TFA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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